4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane

Catalog No.
S12993942
CAS No.
M.F
C22H27BO2
M. Wt
334.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca...

Product Name

4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-1,3,2-dioxaborolane

Molecular Formula

C22H27BO2

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C22H27BO2/c1-21(2)22(3,4)25-23(24-21)20-15-18-10-9-16-5-7-17(8-6-16)11-13-19(20)14-12-18/h5-8,12,14-15H,9-11,13H2,1-4H3

InChI Key

IQDVEVPQUMDXKT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC4=CC=C(CCC(=C2)C=C3)C=C4

4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique structural features and functional groups. This compound includes a dioxaborolane ring, which contains boron and oxygen atoms in its structure, contributing to its reactivity and potential applications in various fields. The molecular formula is C15H23BO2C_{15}H_{23}BO_2 with a molecular weight of approximately 246.15 g/mol .

Typical of boron-containing compounds:

  • Borylation Reactions: It can undergo borylation at benzylic C-H bonds in the presence of palladium catalysts to form aryl boronates.
  • Hydroboration: It reacts with alkenes and alkynes to yield corresponding organoboranes when treated with transition metal catalysts.
  • Coupling Reactions: In the presence of copper catalysts, it can couple with aryl iodides to form aryl boronates .

Synthesis of this compound can be achieved through several methods:

  • Direct Boronation: Utilizing boron reagents in a reaction with appropriate substrates under controlled conditions.
  • Dioxaborolane Formation: The synthesis often involves the reaction of pinacol and boric acid derivatives under acidic or basic conditions to form the dioxaborolane structure.
  • Transition Metal Catalysis: Employing palladium or copper catalysts for coupling reactions that incorporate the dioxaborolane moiety into larger frameworks .

4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane has several applications:

  • Organic Synthesis: It is used as a reagent in organic synthesis for creating complex molecules.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Pharmaceutical Development: Potential applications in drug design and delivery systems due to its ability to form stable complexes with biological molecules .

Interaction studies involving this compound primarily focus on its reactivity with other organic compounds and biomolecules. The dioxaborolane ring allows for interactions that can enhance solubility and stability of drugs in biological systems. Research indicates that these interactions can be leveraged for targeted drug delivery and improving bioavailability .

Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane:

Compound NameCAS NumberSimilarityUnique Features
2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane852110-33-91.00Contains isopropyl substituent enhancing steric bulk
2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1683582-61-70.98Ethyl group provides different electronic properties
2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol1362243-52-40.93Incorporates a secondary alcohol functionality
2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane850567-53-20.93Bromoethyl group introduces halogen reactivity
2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane857934-92-00.93Allyl group allows for further functionalization possibilities

These compounds exhibit variations in their substituents which influence their reactivity and potential applications while retaining the core dioxaborolane structure .

The systematic name 4,4,5,5-tetramethyl-2-tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane derives from the International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic hydrocarbons and boron-containing heterocycles. The parent structure is a tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaene system, a fused polycyclic hydrocarbon with three rings: one eight-membered, two two-membered, and a bridging double bond system at positions 4,7. The substituents include four methyl groups at positions 4,4,5,5 and a 1,3,2-dioxaborolane ring attached at position 2 of the tricyclic core.

The dioxaborolane moiety consists of a five-membered ring with two oxygen atoms and one boron atom, where boron is bonded to two oxygen atoms and the tricyclic hydrocarbon. The numbering prioritizes the boron atom as position 1, with oxygen atoms at positions 2 and 4, and methyl groups occupying positions 4 and 5. This nomenclature aligns with IUPAC guidelines for borate esters, which emphasize functional group suffix prioritization and substituent numbering based on atomic connectivity.

Historical Context of Boron-Containing Heterocycles

Boron-containing heterocycles have evolved significantly since the early 20th century, driven by their unique electronic properties and applications in catalysis and materials science. Early work focused on simple borazine analogs, but the discovery of the Suzuki–Miyaura cross-coupling reaction in 1979 marked a turning point, enabling efficient carbon–boron bond formation and spurring interest in complex boron heterocycles. The development of benzoborauracils in the late 1990s demonstrated boron’s versatility in forming stable, aromatic-like systems with potential pharmacological activity.

The tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaene framework represents a modern advancement in polycyclic boron chemistry. Its synthesis builds on methodologies for constructing strained hydrocarbon systems, such as Diels-Alder cycloadditions and transition-metal-catalyzed annulations. The incorporation of a dioxaborolane ring into this scaffold reflects ongoing efforts to enhance the stability and reactivity of organoboron compounds for applications in polymer chemistry and drug delivery.

Significance of Dioxaborolane Derivatives in Modern Organoboron Chemistry

Dioxaborolane derivatives, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are pivotal in synthetic chemistry due to their role as protecting groups for boronic acids and intermediates in cross-coupling reactions. The tetramethyl substitution on the dioxaborolane ring enhances steric protection around the boron atom, mitigating undesired protodeboronation and improving stability under aqueous conditions. This structural feature is critical in Suzuki–Miyaura couplings, where the dioxaborolane group facilitates transmetalation with palladium catalysts, enabling efficient aryl–aryl bond formation.

The fusion of a dioxaborolane ring with a tricyclic hydrocarbon introduces conformational rigidity, which can influence the compound’s electronic properties and binding affinity in catalytic systems. Recent studies highlight such hybrid structures as promising candidates for organic light-emitting diodes (OLEDs) and boron neutron capture therapy (BNCT) agents, leveraging boron’s ability to absorb thermal neutrons.

Hydrogen Bond Acceptor Count

2

Exact Mass

334.2104103 g/mol

Monoisotopic Mass

334.2104103 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types